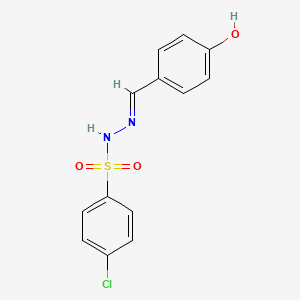![molecular formula C24H31NO3 B6103505 [3-(Hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]-(4-methoxy-3-methylphenyl)methanone](/img/structure/B6103505.png)
[3-(Hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]-(4-methoxy-3-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]-(4-methoxy-3-methylphenyl)methanone is a complex organic compound that features a piperidine ring substituted with a hydroxymethyl group and a phenylpropyl group, along with a methanone group attached to a methoxy-methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]-(4-methoxy-3-methylphenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Substitution Reactions: The hydroxymethyl and phenylpropyl groups are introduced through nucleophilic substitution reactions.
Methanone Group Addition: The methanone group is added via a Friedel-Crafts acylation reaction using an appropriate acyl chloride.
Methoxy-Methylphenyl Ring Attachment: The final step involves attaching the methoxy-methylphenyl ring through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The methanone group can be reduced to a secondary alcohol.
Substitution: The phenylpropyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on cellular processes. Its structural similarity to certain neurotransmitters makes it a valuable tool in neuropharmacology studies.
Medicine
In medicinal chemistry, [3-(Hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]-(4-methoxy-3-methylphenyl)methanone is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of [3-(Hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]-(4-methoxy-3-methylphenyl)methanone involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, modulating their activity. The phenylpropyl group may enhance the compound’s binding affinity to these receptors, while the methanone group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- [3-(Hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]-(4-methoxyphenyl)methanone
- [3-(Hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]-(3-methylphenyl)methanone
- [3-(Hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]-(4-methoxy-2-methylphenyl)methanone
Uniqueness
The uniqueness of [3-(Hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]-(4-methoxy-3-methylphenyl)methanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the hydroxymethyl, phenylpropyl, and methoxy-methylphenyl groups provides a unique pharmacophore that can be exploited for various applications in medicinal chemistry and drug development.
Properties
IUPAC Name |
[3-(hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]-(4-methoxy-3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO3/c1-19-16-21(11-12-22(19)28-2)23(27)25-15-7-14-24(17-25,18-26)13-6-10-20-8-4-3-5-9-20/h3-5,8-9,11-12,16,26H,6-7,10,13-15,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNNINNZOBPNAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCCC(C2)(CCCC3=CC=CC=C3)CO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone](/img/structure/B6103422.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-1-naphthylglycinamide](/img/structure/B6103424.png)
![2-[(5-benzyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B6103438.png)
![2-[(4-chlorophenyl)thio]-N-(2-ethyl-4-iodophenyl)acetamide](/img/structure/B6103445.png)
![5-[(5-isoquinolinyloxy)methyl]-N-[1-methyl-2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6103466.png)
![7-(4-isopropylbenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6103468.png)

![N-[(2-methylquinolin-4-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B6103483.png)
![N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-({5-[({[4-(CHLORODIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE](/img/structure/B6103485.png)
![{2-bromo-6-ethoxy-4-[5-(methoxycarbonyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl]phenoxy}acetic acid](/img/structure/B6103489.png)
![ETHYL 4-METHYL-2-({2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]BUTANOYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B6103497.png)
![1-{3-[3-(dimethylamino)propyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-3,3-dimethyl-2-butanol hydrochloride](/img/structure/B6103507.png)
![3-[(3,5-Dimethylphenyl)methyl]-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B6103515.png)
![2-[4-methyl-6-(4-{[2-(1H-pyrazol-1-yl)ethyl]amino}piperidin-1-yl)pyrimidin-2-yl]phenol](/img/structure/B6103524.png)
